(4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline chemical structure and properties
(4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline chemical structure and properties
[1]
Executive Summary
(4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline, commonly referred to as Fmoc-cis-4-allyloxy-L-proline , is a specialized non-proteinogenic amino acid building block used in solid-phase peptide synthesis (SPPS).[1] Unlike its more common trans-(4R) counterpart (derived from natural hydroxyproline), the (4S) isomer is engineered to induce specific conformational biases—specifically favoring the cis-amide bond geometry via stereoelectronic effects.
This molecule serves two critical functions in modern drug discovery:
-
Conformational Locking: The (4S)-allyloxy substituent promotes a C
-endo ring pucker, shifting the equilibrium of the preceding peptide bond toward the cis form, which is essential for nucleating -turns or disrupting -helices.[1] -
Bioorthogonal Functionalization: The allyl ether moiety acts as a versatile handle for Ring-Closing Metathesis (RCM) to form "stapled" peptides or can be orthogonally deprotected to reveal a hydroxyl group for late-stage diversification.[1]
Chemical Profile & Specifications
Structural Identification
The molecule consists of an L-proline core protected at the
| Property | Specification |
| IUPAC Name | (2S, 4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(allyloxy)pyrrolidine-2-carboxylic acid |
| Common Name | Fmoc-cis-4-allyloxy-L-proline; Fmoc-cis-Hyp(All)-OH |
| Molecular Formula | C |
| Molecular Weight | 393.44 g/mol |
| Stereochemistry | (2S) at |
| Solubility | Soluble in DMF, DCM, DMSO; Insoluble in Water |
| Appearance | White to off-white crystalline powder |
| CAS Registry | Not widely listed; typically synthesized from CAS 174148-03-9 precursors |
Stereochemical & Electronic Impact
The distinction between the (4S) and (4R) isomers is not merely structural but functional. The electronegative oxygen at C4 exerts a Gauche Effect , influencing the ring pucker:
-
4R (Trans): Favors C
-exo pucker Stabilizes trans-amide bond (Type II Polyproline helix).[1] -
4S (Cis): Favors C
-endo pucker Destabilizes trans-amide, increasing cis-amide population (Type I Polyproline helix / -turn).[1]
Caption: Structural logic of (4S)-Fmoc-Hyp(All)-OH showing the causal link between the 4S-substituent and conformational biasing.
Synthesis & Quality Control
Synthetic Route
Commercial availability of the (4S) isomer is lower than the (4R) isomer. It is typically synthesized via Williamson ether synthesis starting from Fmoc-cis-4-hydroxy-L-proline .[1]
-
Starting Material: Fmoc-cis-4-hydroxy-L-proline (derived from cis-4-hydroxyproline).[1]
-
Reagents: Allyl Bromide, Silver(I) Oxide (Ag
O) or Sodium Hydride (NaH).-
Note: Ag
O is preferred to prevent Fmoc cleavage (base-sensitive) and racemization.[1]
-
-
Purification: Silica gel chromatography (DCM/MeOH gradient).
Quality Assurance Parameters
-
HPLC Purity: >98% (Reverse phase C18, Water/Acetonitrile + 0.1% TFA).
-
Chiral HPLC: Essential to verify <0.5% of the (4R) diastereomer.
-
NMR:
H NMR must show characteristic allyl signals (multiplet at 5.8-6.0 ppm, doublet at 5.1-5.3 ppm).
Application Workflow: Ring-Closing Metathesis (RCM)
The primary application of this building block is the synthesis of hydrocarbon-stapled peptides. The following workflow integrates the (4S)-allyloxy proline into a peptide sequence, followed by on-resin cyclization.[1]
Experimental Protocol: Resin Loading
Objective: Load Fmoc-cis-Hyp(All)-OH onto 2-Chlorotrityl Chloride (2-CTC) resin to prevent diketopiperazine formation and racemization.[1]
-
Swelling: Swell 1.0 g of 2-CTC resin (1.6 mmol/g) in dry DCM (10 mL) for 30 min.
-
Activation: Dissolve 1.0 eq (relative to desired loading, typically 0.6 mmol) of Fmoc-cis-Hyp(All)-OH in 10 mL dry DCM. Add 4.0 eq of DIPEA.
-
Coupling: Add the amino acid solution to the resin. Agitate for 2 hours at RT.
-
Capping: Add MeOH (1 mL) and DIPEA (1 mL) to the reaction vessel to cap unreacted chlorides. Agitate for 15 min.
-
Washing: Wash resin with DCM (3x), DMF (3x), DCM (3x).
-
Loading Check: Determine loading via UV absorbance of the Fmoc-piperidine adduct at 301 nm.
Experimental Protocol: On-Resin RCM
Objective: Form the intramolecular staple between two allyl-functionalized residues using Grubbs Catalyst.
Reagents:
-
Grubbs Catalyst (1st or 2nd Generation) or Hoveyda-Grubbs II.[1]
-
Solvent: Anhydrous 1,2-Dichloroethane (DCE) (Degassed).
Procedure:
-
Preparation: Synthesize the full linear peptide on resin using standard SPPS. The sequence must contain two allyl-bearing residues (e.g., at positions
and ). -
Solvent Exchange: Wash resin 3x with anhydrous DCE to remove traces of DMF (which poisons the catalyst).
-
Catalyst Addition: Dissolve Grubbs Catalyst (20 mol% relative to peptide) in degassed DCE (concentration ~5-10 mM). Add to resin.[2][3][4]
-
Reaction: Reflux at 40–50°C (or microwave at 60°C) for 2 hours under Inert Atmosphere (N
/Ar). -
Cycling: Drain and repeat the catalyst addition step to ensure completion (typically 2 cycles).
-
Quenching: Wash resin with DCE (3x), then DMSO (3x) to remove Ruthenium traces.
Experimental Protocol: Orthogonal Allyl Deprotection
Objective: Remove the allyl group to restore the hydroxyl functionality without cleaving the peptide from the resin.
Reagents:
-
Pd(PPh
) (0.1 eq). -
Scavenger: Phenylsilane (PhSiH
, 10 eq) or N,N-dimethylbarbituric acid (NDMBA).
Procedure:
-
Wash: Wash resin with DCM (3x) and dry under N
.[3] -
Reaction: Add Pd(PPh
) and PhSiH in dry DCM. Agitate for 2 x 30 min under Argon. -
Cleanup: Wash extensively with DCM, DMF, and 0.5% sodium diethyldithiocarbamate in DMF (to remove Pd black).
Visualization of RCM Workflow
Caption: Step-by-step workflow for generating stapled peptides using Fmoc-cis-Hyp(All)-OH.
References
-
Stereoelectronic Effects in Proline: Bretscher, L. E., et al. "Conformational Stability of Collagen Relies on a Stereoelectronic Effect." Journal of the American Chemical Society, 2001.
-
RCM on Resin: Blackwell, H. E., & Grubbs, R. H. "Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis." Angewandte Chemie International Edition, 1998.
-
Allyl Deprotection: Thieriet, N., et al. "Palladium-Catalyzed Allyl Group Removal in Solid Phase Synthesis." Journal of Peptide Science, 2007.
-
Proline Editing: "Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides." Journal of the American Chemical Society, 2016.
-
Commercial Reference: "Fmoc-Hyp(All)-OH Product Specifications." Merck/Sigma-Aldrich.[1] (Note: Standard commercial reference is typically the (4R) isomer; (4S) requires custom synthesis or specific sourcing as detailed).
